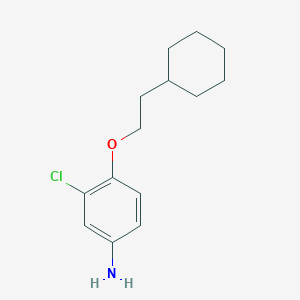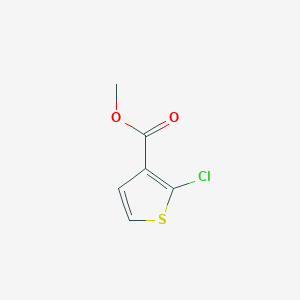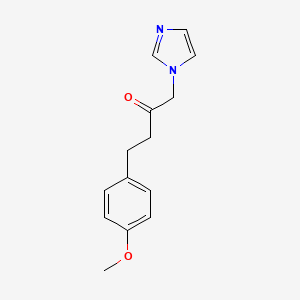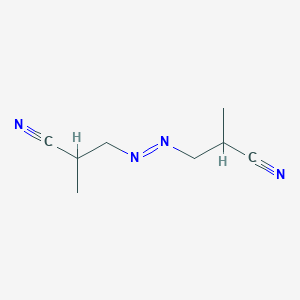
1-Methylcyclohexyl methacrylate
Vue d'ensemble
Description
1-Methylcyclohexyl methacrylate is an organic compound with the molecular formula C11H18O2. It is a methacrylate ester derived from methacrylic acid and 1-methylcyclohexanol. This compound is known for its versatility and is used in various scientific research applications, including polymer synthesis, biomedical engineering, and surface coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylcyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylcyclohexanol. The reaction typically occurs under the protection of an inert gas, such as nitrogen, to prevent oxidation. A common catalyst used in this reaction is sulfuric acid, which facilitates the esterification process. The reaction mixture is heated to a specific temperature to achieve the desired yield .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylcyclohexyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers used in coatings and adhesives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-methylcyclohexanol.
Addition Reactions: It can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using benzoyl peroxide as an initiator.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Addition Reactions: Typically involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Polymerization: Produces polymethylcyclohexyl methacrylate.
Hydrolysis: Yields methacrylic acid and 1-methylcyclohexanol.
Addition Reactions: Forms various substituted products depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
1-Methylcyclohexyl methacrylate is utilized in several scientific research fields:
Polymer Synthesis: Used as a monomer to create polymers with specific properties for coatings, adhesives, and sealants.
Biomedical Engineering: Incorporated into biocompatible materials for medical devices and drug delivery systems.
Surface Coatings: Applied in the development of protective and decorative coatings for various surfaces.
Cold Flow Improvers: Used in biodiesel blends to improve low-temperature performance by modifying the crystallization behavior of waxes.
Mécanisme D'action
The mechanism of action of 1-methylcyclohexyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The methacrylate group undergoes a radical addition reaction, leading to the formation of long polymer chains. In cold flow improvement, the compound interacts with wax crystals, altering their shape and inhibiting their aggregation, thus lowering the viscosity of biodiesel blends at low temperatures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl methacrylate: Similar structure but lacks the methyl group on the cyclohexane ring.
Isobornyl methacrylate: Contains a bicyclic structure instead of a cyclohexane ring.
Lauryl methacrylate: Features a long alkyl chain instead of a cyclohexane ring.
Uniqueness
1-Methylcyclohexyl methacrylate is unique due to its combination of a cyclohexane ring with a methacrylate ester, providing a balance of rigidity and flexibility. This unique structure imparts specific properties to the polymers formed from it, such as improved thermal stability and mechanical strength .
Propriétés
IUPAC Name |
(1-methylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)10(12)13-11(3)7-5-4-6-8-11/h1,4-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHPSYROQDMVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(1-Adamantylmethyl)propyl]amine hydrochloride](/img/structure/B3153659.png)

![2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B3153671.png)

![5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol](/img/structure/B3153683.png)


![7,18-bis(2,6-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3153710.png)


![1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B3153730.png)
amine](/img/structure/B3153740.png)
